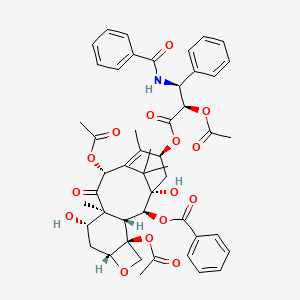

2'-Acetyltaxol

概要

説明

2’-Acetyltaxol is a derivative of taxol, a tetracyclic diterpenoid compound originally extracted from the bark of the Pacific yew tree, Taxus brevifolia. Taxol is renowned for its potent anticancer properties, particularly in the treatment of breast, lung, and ovarian cancers. 2’-Acetyltaxol, like other taxol derivatives, has been studied for its potential therapeutic applications and its role in understanding the biosynthetic pathways of taxanes .

作用機序

Target of Action

The primary target of 2’-Acetyltaxol, similar to its parent compound Taxol, is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

2’-Acetyltaxol interacts with its targets, the microtubules, by promoting their assembly in the absence of exogenous GTP . This suggests that 2’-Acetyltaxol may be converted intracellularly to either Taxol or unknown Taxol metabolites .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Acetyltaxol is the microtubule assembly pathway . By promoting the assembly of microtubules, 2’-Acetyltaxol affects the normal dynamics of microtubule formation and disassembly, which is crucial for cell division . This disruption can lead to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

Taxol is known to be administered intravenously and is widely distributed in the body . It is metabolized primarily in the liver and excreted via the biliary system .

Result of Action

The primary result of 2’-Acetyltaxol’s action is the inhibition of cell growth. This is achieved through the disruption of normal microtubule dynamics, leading to cell cycle arrest and cell death . This makes 2’-Acetyltaxol a potential candidate for cancer therapy .

生化学分析

Biochemical Properties

2’-Acetyltaxol is known for its interaction with microtubules, although it does not promote their polymerization. This compound interacts with tubulin, the protein subunit of microtubules, but the addition of an acetyl group at the 2’ position results in a loss of microtubule polymerization activity . Despite this, 2’-Acetyltaxol retains cytotoxic properties, indicating that it may interact with other cellular components or pathways . The exact nature of these interactions remains an area of active research.

Cellular Effects

2’-Acetyltaxol has been shown to exhibit cytotoxic effects on various cell lines, including the macrophage-like cell line J774.2 . This compound affects cell replication and can induce cell death, although it does not promote microtubule assembly in vitro.

Molecular Mechanism

The molecular mechanism of 2’-Acetyltaxol involves its interaction with tubulin, although it does not promote microtubule polymerization . The addition of an acetyl group at the 2’ position alters the binding affinity of the compound for tubulin, resulting in a loss of microtubule-stabilizing activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Acetyltaxol have been observed to change over time. The compound is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of 2’-Acetyltaxol in animal models vary with different dosages. At lower doses, the compound exhibits cytotoxic effects without significant toxicity, but at higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity . The threshold effects and toxicities observed in these studies highlight the importance of careful dosage optimization for potential therapeutic applications .

Metabolic Pathways

2’-Acetyltaxol is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a role in its biotransformation and elimination . The metabolic flux and levels of metabolites can be affected by the presence of 2’-Acetyltaxol, but detailed studies on its metabolic pathways are still needed .

Transport and Distribution

The transport and distribution of 2’-Acetyltaxol within cells and tissues involve interactions with drug transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within specific tissues .

Subcellular Localization

2’-Acetyltaxol is localized within various subcellular compartments, including the cytoplasm and possibly the nucleus . The compound’s subcellular localization can influence its activity and function, with potential targeting signals or post-translational modifications directing it to specific organelles .

準備方法

Synthetic Routes and Reaction Conditions: 2’-Acetyltaxol can be synthesized through a semisynthetic route starting from 10-deacetylbaccatin III, a readily available precursor extracted from the needles of the European yew, Taxus baccata. The synthesis involves the acetylation of taxol in the presence of acetic anhydride, dicyclohexylcarbodiimide, and 4-dimethylaminopyridine in dichloromethane .

Industrial Production Methods: Industrial production of 2’-Acetyltaxol typically involves the partial synthesis from naturally occurring taxane precursors. This method is preferred over total synthesis due to the structural complexity of taxol and its derivatives. The process includes the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications to introduce the acetyl groups at specific positions .

化学反応の分析

Types of Reactions: 2’-Acetyltaxol undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like acetic anhydride and dicyclohexylcarbodiimide are used for acetylation reactions

Major Products: The major products formed from these reactions include various acetylated derivatives of taxol, which may exhibit different biological activities and pharmacokinetic properties .

科学的研究の応用

Chemistry: Used as a model compound to study the biosynthetic pathways of taxanes and to develop new synthetic methodologies for complex natural products.

Biology: Investigated for its role in microtubule stabilization and its effects on cell division and apoptosis.

Medicine: Explored as a potential anticancer agent, with studies focusing on its cytotoxicity and ability to inhibit tumor growth.

Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and bioavailability of taxane-based therapies

類似化合物との比較

Taxol (Paclitaxel): The parent compound, known for its potent anticancer activity.

10-Deacetyltaxol: A derivative lacking the acetyl group at the 10-position, with similar but distinct biological properties.

2’,7-Bisacetyltaxol: Another acetylated derivative with modifications at both the 2’ and 7 positions.

Uniqueness: 2’-Acetyltaxol is unique due to its specific acetylation pattern, which may influence its pharmacokinetic properties and biological activity. Unlike taxol, 2’-Acetyltaxol does not induce microtubule assembly in vitro but still exhibits cytotoxic activity, suggesting it may be converted intracellularly to active metabolites .

生物活性

2'-Acetyltaxol, a derivative of the well-known anticancer drug paclitaxel (Taxol), has garnered attention for its potential biological activities and implications in cancer treatment. This article presents a detailed examination of the biological activity of this compound, including its effects on microtubule dynamics, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is synthesized from paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). The modification at the 2' position with an acetyl group alters its interaction with biological targets, particularly microtubules. Despite being an analog of paclitaxel, this compound exhibits significantly different biological properties.

Microtubule Polymerization Activity

Key Findings:

- Inhibition of Microtubule Polymerization: Research indicates that this compound does not exhibit significant in vitro microtubule polymerization activity. This finding underscores the importance of the free 2'-hydroxyl group present in paclitaxel for its biological function .

- Conformational Analysis: Studies using NMR and molecular modeling have shown that the conformations of this compound in solution are similar to those of paclitaxel. However, the acetyl modification appears to hinder its ability to stabilize microtubules effectively .

Structure-Activity Relationship

The structure-activity relationship (SAR) of taxane derivatives highlights how small modifications can lead to substantial changes in biological efficacy. The presence of a free hydroxyl group at the 2' position is crucial for binding to tubulin and promoting microtubule stabilization, which is a primary mechanism of action for paclitaxel .

| Compound | Microtubule Activity | Key Structural Feature |

|---|---|---|

| Paclitaxel | High | Free 2'-OH group |

| This compound | Minimal | Acetyl group at 2' |

Case Study 1: In Vitro Analysis

A study conducted on various taxane derivatives, including this compound, assessed their effects on tumor cell lines. The results indicated that while paclitaxel effectively induced apoptosis in cancer cells, this compound did not show similar efficacy due to its inability to promote microtubule stabilization .

Case Study 2: Combination Therapies

Investigations into combination therapies involving paclitaxel derivatives have shown that while paclitaxel combined with other agents (like colchicine) can enhance anticancer effects, substituting with this compound resulted in diminished therapeutic outcomes. This suggests that the unique properties of paclitaxel are essential for effective combination therapy strategies .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVCSECZNFZVKP-XOVTVWCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317325 | |

| Record name | 2′-Acetyltaxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92950-40-8 | |

| Record name | 2′-Acetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Acetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′-Acetyltaxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2' hydroxyl group in the taxol structure for its biological activity?

A1: The research highlights that the presence of a free hydroxyl group at the 2' position of the taxol side chain is crucial for its biological activity. This is evident from the observation that 2'-(t-butyldimethylsilyl)taxol (5), which lacks the free hydroxyl group, exhibits essentially no activity. [] This suggests that this specific hydroxyl group is likely involved in key interactions with its biological target, potentially through hydrogen bonding or other intermolecular forces.

Q2: What happens when 2'-acetyltaxol derivatives are treated with 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU)?

A2: Treatment of this compound derivatives with DBU leads to epimerization at the 2' position. [] This means that the stereochemistry at the 2' carbon atom is inverted. This reaction highlights the sensitivity of this particular position in the taxol structure to chemical modification and its potential influence on the compound's overall activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。